3-Chlorocyclohexane-1-carbonyl chloride
Description
3-Chlorocyclohexane-1-carbonyl chloride (C₇H₁₀Cl₂O) is a bicyclic organochloride featuring a cyclohexane ring substituted with a chlorine atom at the 3-position and a reactive carbonyl chloride group at the 1-position. Its molecular weight is 181.0597 g/mol, and its structure includes 20 bonds: 10 non-hydrogen bonds, one acyl halogenide (aliphatic), one six-membered ring, and one rotatable bond . The stereochemistry of the compound is defined as (1S,3S), influencing its spatial arrangement and reactivity.
Key identifiers:
- SMILES: ClC1CCCC(C1)C(Cl)=O
- InChIKey: LAZXZYFFWDONMF-WDSKDSINSA-N
- CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds are cataloged under unique CAS identifiers (e.g., 65514-82-1 for analogues) .
Acyl chlorides like this compound are highly reactive, commonly used in synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution.
Properties
CAS No. |
54417-92-4 |
|---|---|
Molecular Formula |
C7H10Cl2O |
Molecular Weight |
181.06 g/mol |
IUPAC Name |
3-chlorocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2 |
InChI Key |
LAZXZYFFWDONMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Data Table: Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C7H10Cl2O |
| Molecular Weight | 181.06 g/mol |
| IUPAC Name | 3-Chlorocyclohexane-1-carbonyl chloride |
| Sensitivity | Hydrolyzes in presence of moisture |
| Typical Reaction Temp. | Controlled, approx. 0–50 °C (varies) |
(Source: EvitaChem product description and chemical data)
Chlorination of Cyclohexane Derivatives Followed by Acyl Chloride Formation
Chlorination of Cyclohexane
Chlorination of cyclohexane to produce chlorocyclohexane derivatives is a well-established process, often performed via radical chlorination using chlorine gas under photochemical initiation.
- Industrial method: A tower-type reactive distillation column is used for continuous chlorination of cyclohexane with chlorine gas.
- Reaction conditions: Molar ratios of cyclohexane to chlorine between 0.8:1 to 1.5:1, temperatures in the range of 140–150 °C at the tower bottom and 60–70 °C at the top.
- Initiation: Light (sunlight or blue light) initiates the radical chlorination.
- Product purity: Crude chlorocyclohexane with 92–93% purity is obtained, which can be purified to >99.5% by vacuum distillation.
This chlorocyclohexane can then be further functionalized to the corresponding carbonyl chloride.
Conversion to this compound
The chlorinated cyclohexane intermediate undergoes oxidation and subsequent conversion to the acyl chloride. Commonly, oxidation of chlorocyclohexane to 3-chlorocyclohexanecarboxylic acid is followed by treatment with chlorinating agents such as thionyl chloride or oxalyl chloride to yield the acyl chloride.
- Oxidation step: Typically performed using strong oxidants (e.g., potassium permanganate, chromium-based reagents).
- Chlorination step: Reaction with thionyl chloride (SOCl2) converts the acid to the acyl chloride.
- Reaction conditions: Reflux under anhydrous conditions, often with catalytic amounts of DMF to enhance chlorination efficiency.
This two-step process is widely used due to the availability of chlorocyclohexane and the robustness of acyl chloride formation.
Alternative Synthetic Routes
Ferric Chloride-Catalyzed Deoxygenative Chlorination of Carbonyls
Recent advances have demonstrated the use of ferric chloride (FeCl3) as a catalyst for the direct deoxygenative chlorination of carbonyl compounds, employing chlorosilane reagents such as chlorodimethylsilane (HMe2SiCl) or dichloromethylsilane (HMeSiCl2).
- Advantages: Mild reaction conditions, simple operation, low cost, and good substrate scope.
- Mechanism: FeCl3 catalyzes the reduction of the carbonyl oxygen and simultaneous chlorination, providing a one-pot synthesis of acyl chlorides.
- Applicability: This method could be adapted for the synthesis of this compound from the corresponding 3-chlorocyclohexanone or acid derivatives.
Summary Table of Preparation Methods
Research Discoveries and Analytical Considerations
- Analytical challenges exist in identifying chlorinated cyclohexane derivatives due to isomer complexity and similar mass spectra. Advanced gas chromatography and retention index calculations have been developed to distinguish isomers effectively.
- The moisture sensitivity of this compound necessitates handling under anhydrous conditions to prevent hydrolysis and degradation.
- Photochemical initiation in chlorination reactions enhances selectivity and yield, as demonstrated in industrial chlorocyclohexane synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonyl chloride, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to cyclohexanemethanol derivatives using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Cyclohexanecarboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
Cyclohexanecarbonyl chloride, 3-chloro- is used in various scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexanecarbonyl chloride, 3-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares 3-chlorocyclohexane-1-carbonyl chloride with three analogous compounds:
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